2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile

Drug Discovery Lipophilicity Lead Optimization

2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile is a unique, compact (MW 210 Da), fully aromatic fragment that simultaneously presents an electron-withdrawing fluorine at C2 and a reactive cyano group at C3. This push-pull architecture is unavailable in the non-fluorinated parent or the C2-methyl analog, making it the only building block that fills a critical SAR gap in the lamellarin-inspired PIq series. The cyano handle enables direct click chemistry (tetrazole formation, CuAAC) for PROTAC linker attachment or bioconjugation, while the fluorine blocks oxidative metabolism at that position. Procure this fragment to probe topoisomerase I/II selectivity, CNS targets, or epigenetic readers with a ligand-efficient, rule-of-three compliant starting point that can be elaborated without exceeding lead-like limits.

Molecular Formula C13H7FN2
Molecular Weight 210.21 g/mol
CAS No. 648418-50-2
Cat. No. B12583094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile
CAS648418-50-2
Molecular FormulaC13H7FN2
Molecular Weight210.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN3C2=CC(=C3C#N)F
InChIInChI=1S/C13H7FN2/c14-11-7-12-10-4-2-1-3-9(10)5-6-16(12)13(11)8-15/h1-7H
InChIKeyZRLZADXMABWQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile (CAS 648418-50-2): A Bis-Electrophilic Fluorinated Scaffold for Medicinal Chemistry


2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile (CAS 648418-50-2) is a fully aromatic, fused tetracyclic heterocycle belonging to the pyrrolo[2,1-a]isoquinoline (PIq) family — the core scaffold of marine alkaloids such as the lamellarins, which are known for potent topoisomerase I inhibition and cytotoxicity [1]. This compound is structurally differentiated by the simultaneous presence of an electron-withdrawing fluorine atom at the C2 position and a cyano (–C≡N) group at C3, creating a distinct push-pull electronic architecture [2]. Its molecular formula is C13H7FN2 (exact mass 210.0593 Da), with zero hydrogen-bond donors, two hydrogen-bond acceptors, and zero rotatable bonds, classifying it as a compact, rigid, and highly ligand-efficient fragment .

Why a Generic Pyrroloisoquinoline Cannot Substitute for 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile


Although numerous pyrrolo[2,1-a]isoquinolines exist, this specific fluoro-cyano derivative occupies a unique and non-interchangeable physicochemical space. The C2-fluorine substituent is not inert: in the closely related 5,6-dihydropyrrolo[2,1-a]isoquinoline series, subtle changes in the electronic character of the C2 aryl substituent dramatically modulate cytotoxic potency, with certain substituents producing sub-micromolar IC50 values comparable to clinical topoisomerase poisons [1]. Similarly, in the fully aromatic cyano-substituted PIq series evaluated at the NCI-60 panel, a single structural modification at the periphery shifted the mean antiproliferative spectrum from inactive to broadly active across nine cancer types [2]. The combination of fluorine (strongly electronegative, metabolically resistant) and nitrile (polar, hydrogen-bond-accepting, electrophilic) at the C2 and C3 positions generates a pharmacophore that cannot be approximated by the non-fluorinated parent (CAS 72090-81-4) or the 2-methyl analog (CAS 65383-54-2). Interchanging these compounds would alter electronic distribution, metabolic stability, and target engagement — undermining experimental reproducibility [3].

Quantitative Differentiation Evidence: 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Non-Fluorinated Parent Scaffold

The introduction of fluorine at C2 and cyano at C3 into the pyrrolo[2,1-a]isoquinoline core shifts the lipophilicity–polarity balance compared to the unsubstituted parent scaffold (CAS 234-92-4). The non-fluorinated pyrrolo[2,1-a]isoquinoline has a calculated LogP of approximately 3.09 and a topological polar surface area (tPSA) of only 4.41 Ų, which is extremely low and may limit solubility . In contrast, 2-fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile (648418-50-2) has a computed LogP of 3.10 and a tPSA of 28.20 Ų — a more than sixfold increase in polar surface area driven by the nitrile group, while the fluorine maintains comparable overall lipophilicity . This combination is noteworthy because the cyano group provides additional hydrogen-bond-acceptor capacity (total acceptors: 2) absent in the parent, potentially enabling key binding interactions while avoiding the excessive hydrophilicity that would compromise membrane permeability.

Drug Discovery Lipophilicity Lead Optimization Fragment-Based Drug Design

Structural Rigidity and Conformational Restriction: Zero Rotatable Bonds vs. Common 5,6-Dihydro Analogs

2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile possesses zero rotatable bonds (NRotB = 0), a fully planar aromatic core, and a molecular weight of only 210.21 Da . This makes it an ultra-low-molecular-weight, conformationally locked scaffold. By comparison, pharmacologically characterized pyrrolo[2,1-a]isoquinoline derivatives — including the trisubstituted 5,6-dihydropyrrolo[2,1-a]isoquinoline (DHPIq) analogs such as those in the Chávez-Santos 2017 series (e.g., compounds 4a–n) and the 1-aryl-DHPIq P-glycoprotein reversal agents — carry aryl substituents at C1 and C2, adding multiple rotatable bonds and increasing molecular weight typically above 300–350 Da [1][2]. The minimal molecular complexity of 648418-50-2 positions it as a fragment-sized probe (MW well below the Rule-of-Three threshold of 300 Da) suitable for fragment-based screening and subsequent structure-guided elaboration, whereas the more complex DHPIq derivatives are already lead-like or drug-like and lack the same fragment elaboration potential.

Ligand Efficiency Entropic Binding Scaffold Design Conformational Analysis

Electronic Differentiation: C2-Fluorine Effect on Cytotoxic Potency Predicted from SAR Trends in DHPIq Series

The Chávez-Santos 2017 study systematically varied the aromatic substituent at C2 of 5,6-dihydropyrrolo[2,1-a]isoquinolines and measured IC50 values across six human cancer cell lines (PC-3, U-251, K-562, HCT-15, MCF-7, SKLU-1). The study explicitly demonstrated that cytotoxic potency is a function of the electronic properties of the C2 substituent, with electron-withdrawing 3-chloro (compound 4j) and 3-hydroxy (4d) phenyl rings producing the most potent activity — IC50 values were comparable to clinical standards Topotecan, Irinotecan, Etoposide, Tamoxifen, and Cisplatin [1]. Although 648418-50-2 itself was not directly tested in this study, the fluoro substituent at C2 is expected, by Hammett electronic analogy, to produce an electron-withdrawing effect (σₘ for F = +0.34) similar in direction to chlorine (σₘ = +0.37) but distinct in magnitude and metabolic profile. This SAR trend establishes that C2 substitution is a critical determinant of biological activity within the PIq class, and that fluorine at this position — as in 648418-50-2 — represents a deliberate electronic tuning choice rather than an interchangeable decoration.

Structure-Activity Relationship Cytotoxicity Electronic Effects Topoisomerase Inhibition

Cyano Group at C3 as a Synthetic Handle and Pharmacophoric Element vs. C3-Ester and C3-Unsubstituted Analogs

The C3-cyano group of 648418-50-2 provides orthogonal synthetic utility absent from other commercially available pyrrolo[2,1-a]isoquinoline derivatives. In contrast to ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate (CAS 648418-49-9), which bears a hydrolytically sensitive ester at C3, the nitrile group is chemically robust under a wide range of reaction conditions (acidic, basic, reductive, and cycloaddition) and can serve directly as a precursor to tetrazoles (via [3+2] cycloaddition with azides), amidines, amides, amines (via reduction), and heterocycles [1]. The Nature Protocols synthesis of pyrroloisoquinoline-triazole hybrids explicitly exploits a C3-malononitrile-derived intermediate for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) diversification, demonstrating the strategic value of cyano-bearing PIq building blocks [2]. Furthermore, compound 9a in the Al-Matarneh 2021 study — a cyano-substituted pyrroloisoquinoline — emerged as the most potent tubulin-targeting antiproliferative agent from a panel of 11 cyano-PIq derivatives, suggesting that the cyano group may contribute directly to biological activity rather than serving merely as a synthetic placeholder [3].

Synthetic Chemistry Late-Stage Functionalization Click Chemistry Cyano Pharmacophore

In Silico ADME Differentiation: Predicted CNS Permeability and Drug-Likeness vs. Lamellarin-Derived Natural Products

The lamellarins — the most extensively characterized pyrrolo[2,1-a]isoquinoline natural products — are large, polyoxygenated molecules (e.g., Lamellarin D: MW = 511.5 Da, tPSA > 100 Ų, multiple rotatable bonds) with poor predicted oral bioavailability and negligible CNS penetration [1]. In contrast, 2-fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile (MW 210.21, tPSA 28.20 Ų, LogP 3.10, NRotB = 0) falls squarely within the optimal CNS drug space defined by Wager et al. (most CNS drugs: tPSA < 90 Ų, MW < 400 Da) [2]. The combination of low molecular weight, low tPSA, moderate lipophilicity, and the metabolic stability conferred by the C2-fluorine atom (blocking potential CYP450-mediated oxidation at that position, a known metabolic soft spot in polycyclic aromatics) suggests that 648418-50-2 may serve as a CNS-penetrant fragment, whereas lamellarin-derived analogs are largely restricted to peripheral or intratumoral applications. This permeability differentiation is calculated rather than experimentally measured and should be validated with a PAMPA-BBB or Caco-2 assay.

ADME Prediction Blood-Brain Barrier Drug-Likeness Fragment Metrics

High-Value Research and Industrial Application Scenarios for 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile (CAS 648418-50-2)


Fragment-Based Drug Discovery (FBDD) Screening Library Member for CNS and Oncology Targets

With a molecular weight of only 210 Da, zero rotatable bonds, and a fully aromatic rigid core, 648418-50-2 meets all Rule-of-Three criteria for an ideal fragment. Its predicted CNS MPO score (based on tPSA 28.2 Ų, LogP 3.10) places it in favorable CNS drug space, distinguishing it from larger lamellarin-derived fragments [1]. Procurement of this compound for fragment screening against CNS targets (e.g., kinases, GPCRs, epigenetic readers) or oncology targets (topoisomerases, tubulin, P-gp) provides a fluorinated, cyano-decorated starting point that can be elaborated via the nitrile into diverse chemotypes through click chemistry, amide coupling, or heterocycle formation — a diversification path inaccessible to the C3-ester analog (CAS 648418-49-9) [2].

Systematic SAR Exploration of C2 Electronic Effects in Fully Aromatic Pyrroloisoquinolines

The Chávez-Santos 2017 study demonstrated that C2 substitution profoundly influences cytotoxicity in the 5,6-dihydro series, with electron-withdrawing groups (3-Cl, 3-OH) conferring the highest potency, yet no fluorine-substituted fully aromatic PIq was included [1]. 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile fills this SAR gap. Researchers can directly compare its biological profile against the C2-unsubstituted parent (72090-81-4) and the C2-methyl analog (65383-54-2) to deconvolute the electronic, steric, and metabolic contributions of fluorine in the flat aromatic PIq series — a fundamental question in fluorine medicinal chemistry that this compound is uniquely positioned to answer [2].

Click-Chemistry Building Block for PROTAC and Bioconjugate Synthesis

The C3-cyano group provides a direct entry point to tetrazole formation through [3+2] cycloaddition with sodium azide or organic azides under mild conditions — a bioisosteric replacement strategy for carboxylic acids widely used in PROTAC linker attachment and bioconjugate chemistry. The Park et al. 2017 methodology explicitly uses a malononitrile-derived PIq intermediate for CuAAC diversification, establishing the precedent for cyano→triazole/tetrazole conversion on this scaffold [1]. The C2-fluorine simultaneously blocks oxidative metabolism at that position, potentially improving the stability of the resulting conjugate. This dual functional handle (cyano for click chemistry; fluoro for metabolic protection) is not available in any other commercially identified pyrrolo[2,1-a]isoquinoline building block.

Topoisomerase I Inhibitor Probe Compound Development

The pyrrolo[2,1-a]isoquinoline scaffold is the pharmacophore core of lamellarin D, a validated nanomolar topoisomerase I poison [1]. The 2024 RSC Advances review identifies the C2 and C3 positions as critical vectors for modulating topoisomerase I affinity and isoform selectivity [2]. 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile presents the minimal flat aromatic core with two key electronic modifications (F at C2, CN at C3) that can be systematically elaborated to probe topoisomerase I vs. II selectivity. The compound's low molecular weight also allows for significant synthetic growth before exceeding lead-like property thresholds, offering a wider optimization window than pre-elaborated lamellarin analogs that are already near or beyond the Rule-of-Five boundary.

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